3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c1-19-10-4-3-7(5-11(10)20-2)9-6-8(13(17)18)12(14)16-15-9/h3-6H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYSDQUFGOZLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine derivatives followed by cyclization to form the pyridazine ring. The chlorination process introduces the chloro group at the 3-position, yielding the final product. This compound can serve as a building block for more complex heterocyclic compounds used in various applications including medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for this compound have shown promising results in comparison to standard antibiotics.
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.23 | Effective against Gram-positive bacteria |
| Escherichia coli | 0.47 | Moderate resistance observed |
| Candida albicans | 0.11 | High antifungal activity |
In vitro studies have demonstrated that the compound's activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) is notable, with MIC values lower than those of traditional antibiotics like ampicillin .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of methoxy groups is believed to enhance its interaction with cellular targets.
The biological activity of this compound is thought to involve its interaction with specific enzymes or receptors within microbial cells and cancer cells. Docking studies indicate that it may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis, which are critical for microbial survival.
Case Studies and Research Findings
- Antibacterial Efficacy : A study found that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with a particular effectiveness noted against S. aureus and E. coli .
- Antifungal Properties : Another study highlighted its antifungal efficacy against Candida species, showing lower MIC values compared to conventional antifungal agents .
- Anticancer Potential : Research into its anticancer effects revealed that it could induce apoptosis in various cancer cell lines, suggesting potential as a therapeutic agent in oncology .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyridazine derivatives, including 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylic acid, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that certain pyridazine derivatives could inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth in vitro and in vivo models .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In preclinical models, it was found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways. These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Agrochemicals
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its ability to interact with biological targets in pests can be harnessed to create novel pesticides that are more effective and environmentally friendly. Research into similar compounds has shown promise in targeting specific enzymes or receptors in pests, leading to increased efficacy and reduced resistance development .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing new polymers with desirable properties. Its functional groups allow for various modifications that can enhance the thermal stability and mechanical strength of polymer matrices. Research has indicated that incorporating such pyridazine derivatives into polymer systems can improve their performance in applications ranging from coatings to composite materials .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at the 3-position undergoes nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the pyridazine ring and adjacent substituents.
Key Findings :
-
Reactions proceed via an SNAr mechanism, accelerated by the electron-deficient pyridazine ring .
-
Hydrazine derivatives serve as intermediates for synthesizing fused heterocycles (e.g., triazolo-pyridazines) .
Carboxylic Acid Functionalization
The carboxylic acid group participates in esterification, amidation, and decarboxylation.
Esterification
| Alcohol | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol | H₂SO₄, reflux (3 hr) | Methyl 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate | 88% | |
| Ethanol | Thionyl chloride, 0°C → rt (2 hr) | Ethyl 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate | 91% |
Amidation
| Amine | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | EDCl, HOBt, DMF (24 hr) | 3-Chloro-6-(3,4-dimethoxyphenyl)-N-benzylpyridazine-4-carboxamide | 76% | |
| Aniline | PCl₃, then aniline (0°C → rt) | 3-Chloro-6-(3,4-dimethoxyphenyl)-N-phenylpyridazine-4-carboxamide | 68% |
Mechanistic Notes :
-
Esterification typically employs acid catalysis or acyl chloride intermediates.
-
Amidation requires activation of the carboxylic acid (e.g., via thionyl chloride).
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group directs electrophiles to the ortho/para positions due to electron-donating methoxy groups.
Structural Impact :
-
Bromination occurs preferentially at the 5-position of the phenyl ring .
-
Nitro groups further deactivate the ring, limiting subsequent substitutions .
Decarboxylation
Decarboxylation occurs under thermal or basic conditions, yielding 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (10%), 120°C (4 hr) | 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine | 89% | |
| Quinoline, Cu powder, 180°C (2 hr) | 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine | 93% |
Applications :
Cyclocondensation Reactions
The compound participates in heterocycle formation via reactions with bifunctional nucleophiles.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiourea | K₂CO₃, DMF, 100°C (6 hr) | Pyridazino[4,5-d]thiazole-4-carboxylic acid derivative | 65% | |
| Hydrazine + diketones | EtOH, reflux (8 hr) | Pyridazino-pyrazole hybrid | 72% |
Key Insight :
Comparison with Similar Compounds
2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()
| Property | Target Compound | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |
|---|---|---|
| Core Structure | Pyridazine (two adjacent N atoms) | Pyrimidine (two non-adjacent N atoms) |
| Substituents | Cl, 3,4-dimethoxyphenyl, COOH | Cl, methyl, COOH |
| Lipophilicity | Higher (due to bulky dimethoxyphenyl) | Lower (small methyl group) |
| Electronic Effects | Electron-donating methoxy groups | Electron-neutral methyl group |
| Applications | Potential pharmacological intermediates | Unspecified (likely synthetic intermediate) |
Key Differences :
- The pyridazine core in the target compound may exhibit stronger dipole interactions compared to pyrimidine, influencing binding affinity in biological systems.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) ()
| Property | Target Compound | Caffeic Acid |
|---|---|---|
| Aromatic Group | 3,4-Dimethoxyphenyl | 3,4-Dihydroxyphenyl |
| Functional Groups | COOH, Cl, methoxy | COOH, hydroxyl |
| Solubility | Moderate (methoxy reduces polarity) | High (hydroxyl groups enhance H-bonding) |
| Bioactivity | Predicted enzyme inhibition (structural analogy) | Antioxidant, anti-inflammatory |
Key Differences :
- Methoxy groups in the target compound reduce polarity and oxidative susceptibility compared to catechol (dihydroxy) groups in caffeic acid. This could extend metabolic stability but diminish antioxidant activity .
- The pyridazine-chlorine-carboxylic acid framework may confer distinct pharmacological roles, such as kinase inhibition, unlike caffeic acid’s primary role in redox modulation.
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid Derivatives ()
| Property | Target Compound | Triazole-Thioacetic Acid Derivatives |
|---|---|---|
| Heterocycle | Pyridazine | 1,2,4-Triazole |
| Functional Groups | COOH, Cl, methoxy | Thioether, COOH, methoxy |
| Synthetic Utility | Esterification/amidation via COOH | Esterification demonstrated in derivatives |
| Toxicity | Not reported | Predicted low acute toxicity (GUSAR model) |
Key Differences :
- The pyridazine ring’s electron-deficient nature may enhance reactivity toward nucleophilic substitution (e.g., Cl replacement) compared to triazole derivatives.
- The thioether group in triazole analogs introduces sulfur-based metabolism pathways, whereas the target compound’s chlorine may lead to different metabolic products .
Pyrazole-Thiadiazine Amide ()
| Property | Target Compound | Pyrazole-Thiadiazine Amide |
|---|---|---|
| Core Structure | Pyridazine | Pyrazole-thiadiazine |
| Functional Groups | COOH, Cl, methoxy | Amide, Cl, thiadiazine |
| Bioactivity | Unreported | Potential antimicrobial (structural analogy) |
| Synthesis | Likely cross-coupling | HOBt/EDC-mediated amidation |
Key Differences :
- The amide linkage in the pyrazole-thiadiazine compound suggests stability under physiological conditions, whereas the target’s carboxylic acid may undergo pH-dependent ionization.
- Chlorine placement (on pyridazine vs.
Preparation Methods
Stepwise Synthesis from Pyridazin-3(2H)-one Derivatives
A well-documented synthesis involves the following key steps:
Step 1: Preparation of 6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one
- Reactants: 3,4-dimethoxyphenyl-substituted hydrazine derivatives with glyoxylic acid monohydrate in acetic acid.
- Conditions: Reflux for 10 hours.
- Workup: Cooling, pH adjustment to 8 with aqueous ammonia, extraction with methylene chloride.
- Subsequent addition of hydrazine hydrate and reflux for 2 hours.
- Isolation: Precipitate filtered and washed.
- Yield: 93%.
- Melting point: 219–221 °C.
Step 2: Chlorination to 3-Chloro Derivative
- Reactants: The above pyridazin-3(2H)-one (3b) and phosphorus oxychloride.
- Conditions: Reflux at 100 °C for 2 hours.
- Workup: Cooling, quenching in ice water, pH adjustment to neutral with sodium carbonate.
- Isolation: Precipitate filtered, washed, and dried.
- Yield: 94%.
- Melting point: 155 °C.
Step 3: Further Functionalization (Optional Hydrazine Substitution)
- Reactants: 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine and hydrazine hydrate.
- Conditions: Stirring at 130 °C for 1 hour.
- Workup: Cooling, concentration under reduced pressure, filtration, washing, and crystallization from isopropanol.
- Yield: 97%.
- Melting point: 95–100 °C.
Table 1: Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| 1 | 3,4-Dimethoxyphenyl hydrazine + glyoxylic acid monohydrate | Reflux 10 h in acetic acid | 93 | 219–221 | Intermediate pyridazin-3(2H)-one |
| 2 | Intermediate + Phosphorus oxychloride | Reflux 2 h at 100 °C | 94 | 155 | Chlorination to target compound |
| 3 | Chlorinated compound + Hydrazine hydrate | Stir 1 h at 130 °C | 97 | 95–100 | Hydrazine substitution |
Detailed Reaction Mechanism Notes
- The initial formation of the pyridazin-3(2H)-one involves cyclization between hydrazine derivatives and glyoxylic acid under acidic reflux conditions.
- Chlorination with phosphorus oxychloride replaces the 3-hydroxy group with chlorine, a common transformation in pyridazine chemistry to activate the ring for further substitution.
- Hydrazine substitution at the chlorine position allows for further functionalization, often used to prepare hydrazide derivatives for subsequent coupling reactions.
Characterization Data Supporting Preparation
- Infrared Spectroscopy (IR): Key absorption bands include NH stretching (3560–3259 cm⁻¹), aromatic CH stretching (3093–3012 cm⁻¹), and C=N stretching (~1600 cm⁻¹).
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic doublets for pyridazine protons (J = 9.0 Hz), aromatic multiplets for 3,4-dimethoxyphenyl protons, and singlets for methoxy groups around 3.84–3.87 ppm.
- ^13C NMR confirms aromatic carbons and methoxy carbons at ~56 ppm.
- Elemental Analysis: Consistent with calculated values for C12H11ClN2O2, confirming purity and composition.
Summary Table of Preparation Method
| Stage | Reagents/Conditions | Yield (%) | Characterization Highlights |
|---|---|---|---|
| Cyclization | Hydrazine derivative + glyoxylic acid, reflux in AcOH | 93 | IR: NH, C=O; ^1H NMR: pyridazine protons, methoxy groups |
| Chlorination | Phosphorus oxychloride, reflux 2 h, 100 °C | 94 | ^1H NMR: pyridazine H shifts; Elemental analysis matches formula |
| Hydrazine substitution | Hydrazine hydrate, 130 °C, 1 h | 97 | IR: NH2 bands; Crystallization purity |
Q & A
Q. How can I design an efficient synthetic route for 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylic acid?
- Methodological Answer : Begin with a condensation reaction between 3,4-dimethoxybenzaldehyde and aminopyridazine derivatives, followed by cyclization using catalysts like palladium or copper under reflux conditions. Optimize reaction parameters (e.g., solvent polarity, temperature) via Design of Experiments (DoE) to minimize side products. For example, toluene or DMF at 80–100°C with Pd/C catalysis has shown efficacy in analogous pyridazine syntheses . Post-cyclization, introduce the carboxylic acid group via oxidation (e.g., KMnO₄) or hydrolysis of ester intermediates. Validate purity using HPLC (>98%) and NMR .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons from the dimethoxyphenyl group at δ 6.8–7.2 ppm, pyridazine ring protons at δ 8.0–8.5 ppm) .
- FT-IR : Confirm carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) and chloro group (C-Cl ~550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.05) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for structural validation (e.g., CCDC deposition codes from analogous compounds) .
Q. How can I screen this compound for biological activity in academic research?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., pyridazine derivatives with anti-microbial or enzyme-inhibitory activity). For in vitro studies:
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination).
- Antimicrobial Activity : Use broth microdilution (MIC values against Gram+/Gram- bacteria) .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins. Include positive controls (e.g., doxorubicin) and replicate experiments (n=3) to ensure statistical significance .
Advanced Research Questions
Q. How do I resolve contradictions in reported biological activities of structurally similar pyridazine derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-reference datasets from PubChem and crystallographic databases to identify structural motifs correlated with activity (e.g., chloro-substituent positioning) .
- Experimental Replication : Reproduce key studies under standardized conditions (e.g., pH, temperature) to isolate variables.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities across isoforms of a target protein. For example, variances in anti-bacterial activity may arise from differential interactions with bacterial vs. mammalian enzymes .
Q. What computational strategies optimize reaction pathways for scale-up synthesis?
- Methodological Answer :
- Quantum Chemical Calculations (DFT) : Model transition states to identify rate-limiting steps (e.g., cyclization barriers) .
- Process Simulation : Use COMSOL Multiphysics to predict heat/mass transfer in batch reactors, minimizing hotspots during exothermic steps .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent-catalyst combinations. For instance, random forest algorithms can correlate yield with solvent polarity (logP) and catalyst loading .
Q. How can I design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., replace chloro with fluoro, alter methoxy positions) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carboxylic acid group) .
- Data Integration : Combine in vitro activity data with ADMET predictions (SwissADME) to prioritize analogs with balanced potency and bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
